(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide
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Overview
Description
(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide is a complex organic compound that features multiple functional groups, including hydroxyl groups, a carboxamide group, and a heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the heterocyclic ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions can be employed to introduce hydroxyl groups at specific positions.
N,N-dimethylation: This step involves the methylation of nitrogen atoms using reagents such as methyl iodide or dimethyl sulfate.
Carboxamide formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor binding: It may interact with biological receptors, making it a candidate for drug development.
Medicine
Drug development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Therapeutic applications: It could be explored for its potential therapeutic effects in various diseases.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Chemical manufacturing: It could be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It could interact with receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide analogs: Compounds with similar structures but different substituents.
Other heterocyclic compounds: Compounds with similar heterocyclic structures but different functional groups.
Uniqueness
Structural complexity: The compound’s unique combination of functional groups and heterocyclic structure sets it apart from simpler analogs.
Its diverse functional groups make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H30N2O4 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxy-N,N-dimethyl-2-oxa-8-azabicyclo[12.4.0]octadeca-1(14),15,17-triene-16-carboxamide |
InChI |
InChI=1S/C19H30N2O4/c1-21(2)19(24)15-7-8-18-14(12-15)6-4-3-5-10-20-11-9-16(22)17(23)13-25-18/h7-8,12,16-17,20,22-23H,3-6,9-11,13H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
CJRIKCHFPONBOQ-DLBZAZTESA-N |
Isomeric SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OC[C@H]([C@H](CCNCCCCC2)O)O |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OCC(C(CCNCCCCC2)O)O |
Origin of Product |
United States |
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